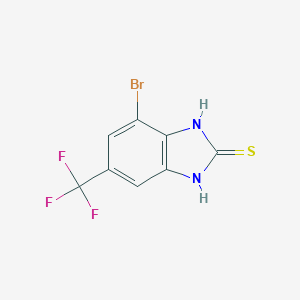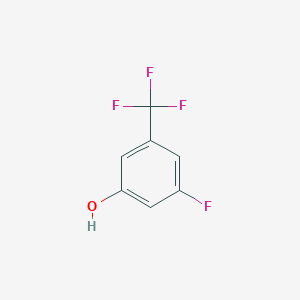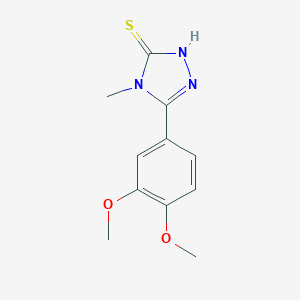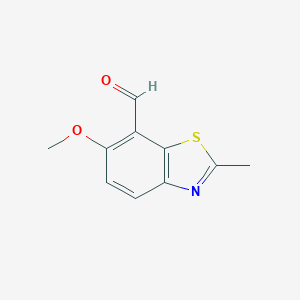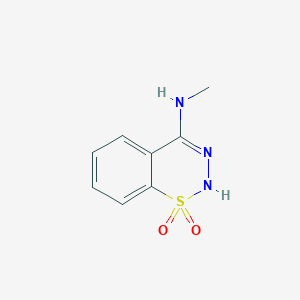
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol, also known as F-DIA, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is not yet fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form covalent bonds. This mechanism has been proposed for its use in the synthesis of biologically active compounds, where (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol can react with a variety of electrophiles to form complex molecules with potential therapeutic effects.
Biochemical and Physiological Effects:
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has been shown to have a low toxicity profile and is well-tolerated in animal models. It has also been reported to exhibit potent antiviral, anti-inflammatory, and anticancer activities. In addition, (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has been shown to have a beneficial effect on the immune system, enhancing the production of cytokines and increasing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is its high yield and excellent enantioselectivity in the synthesis process. It is also relatively easy to handle and has a low toxicity profile, making it a suitable candidate for use in medicinal chemistry. However, one limitation of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is its relatively high cost compared to other building blocks, which may limit its use in large-scale synthesis.
Direcciones Futuras
There are several potential future directions for research on (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol. One area of interest is the development of new synthetic methods for (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol, which could improve its yield and reduce its cost. Another area of interest is the further exploration of its potential therapeutic applications, particularly in the treatment of viral diseases and cancer. Finally, the development of new chiral ligands based on (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol could have significant implications for asymmetric catalysis.
Métodos De Síntesis
The synthesis of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol involves the reaction of 5-fluoro-2-nitrobenzaldehyde with (R)-glycidol in the presence of a catalytic amount of a chiral Lewis acid. The resulting intermediate is then reduced with sodium borohydride to yield (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol. This method has been reported to have a high yield and excellent enantioselectivity.
Aplicaciones Científicas De Investigación
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has been studied extensively for its potential use as a building block in the synthesis of biologically active compounds. It has been used in the synthesis of various pharmaceuticals, including antiviral agents, anti-inflammatory agents, and anticancer agents. (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
194040-35-2 |
|---|---|
Fórmula molecular |
C5H11FN2O2 |
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H11FN2O2/c6-3-1-7-8-4(2-9)5(3)10/h3-5,7-10H,1-2H2/t3-,4-,5+/m1/s1 |
Clave InChI |
QQRYEYRRHOAASJ-WDCZJNDASA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](NN1)CO)O)F |
SMILES |
C1C(C(C(NN1)CO)O)F |
SMILES canónico |
C1C(C(C(NN1)CO)O)F |
Sinónimos |
3-Pyridazinemethanol,5-fluorohexahydro-4-hydroxy-,(3alpha,4beta,5alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)

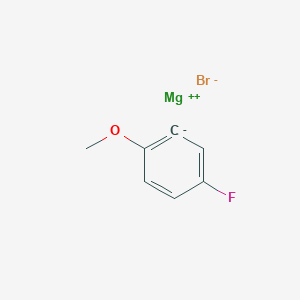
![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
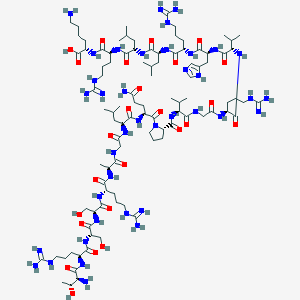
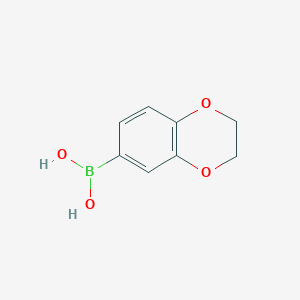
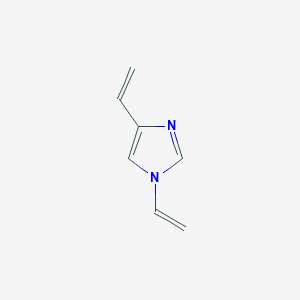
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
